A110
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A110 is a potent and selective inhibitor of IMPDHs. A110 binds to the NAD(+) cofactor site and forms a ternary complex with IMP.
Scientific Research Applications
Role of Kinase Gene Expression in Renal Cell Carcinoma
Kinase proteins, integral in regulating cellular processes, have been linked to the development of renal cell carcinoma (RCC). A systematic analysis identified variations in the expression of human kinases in RCC, revealing their association with recurrence and overall survival rates. Specifically, the expression of six kinases correlated with an increased recurrence risk, while two exhibited protective qualities. The study highlighted the significant role of global kinase gene expression in RCC outcomes and identified potential prognostic markers, including the IKBKE gene, a part of the NFκB signaling pathway (Hildebrandt et al., 2008).
Luteinizing Hormone Variant and Female Infertility
A mutation in the LH beta-subunit gene was investigated for its relationship with female infertility. The G1502 to A1502 mutation, resulting in an amino acid substitution, was identified in a small subset of infertile women, particularly those with endometriosis. This finding suggests a possible connection between this specific mutation and endometriosis-associated infertility in some women (Liao et al., 1998).
HOXA10 Expression in Endometrium of PCOS Patients
The study focused on the expression of the homeobox gene A10 (HOXA10) in the endometrium of polycystic ovary syndrome (PCOS) patients post-ovulation induction. The research indicated that HOXA10 expression, both at the protein and mRNA levels, was significantly lower in the PCOS group compared to the control, suggesting a correlation with endometrial dysfunction (Xiao, 2008).
Genetic Variants in Leptin and Leptin Receptor Genes
The study examined single nucleotide polymorphisms (SNPs) in leptin (LEP) and leptin receptor (LEPR) genes and their association with obesity and fasting plasma leptin levels in a Malaysian population. The research found significant differences in genotype and allele distributions among ethnic groups but not among BMI classes. It also linked certain allele variants to higher systolic blood pressure and adiposity indices, suggesting a role in obesity-related traits (Fan & Say, 2014).
properties
CAS RN |
1185388-35-5 |
---|---|
Product Name |
A110 |
Molecular Formula |
C19H15ClN4O2 |
Molecular Weight |
366.81 |
IUPAC Name |
(R)-4-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)quinoline 1-oxide |
InChI |
InChI=1S/C19H15ClN4O2/c1-13(17-12-23(22-21-17)15-8-6-14(20)7-9-15)26-19-10-11-24(25)18-5-3-2-4-16(18)19/h2-13H,1H3/t13-/m1/s1 |
InChI Key |
SVKHERCOWKMPQO-CYBMUJFWSA-N |
SMILES |
C[C@H](C1=CN(C2=CC=C(Cl)C=C2)N=N1)OC3=C4C=CC=CC4=[N+]([O-])C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A110; A 110; A-110 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.